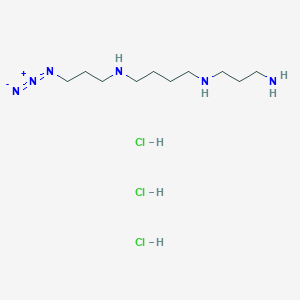

N1-Azido-spermine trihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C10H27Cl3N6 |

|---|---|

分子量 |

337.7 g/mol |

IUPAC 名称 |

N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |

InChI 键 |

OAAIMCTWMSESMM-UHFFFAOYSA-N |

规范 SMILES |

C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a synthetically modified polyamine that serves as a valuable chemical tool for the investigation of polyamine metabolism and transport. Structurally, it is an analog of spermine (B22157), a ubiquitous polyamine essential for cell growth, proliferation, and differentiation. The key modification is the introduction of an azide (B81097) (-N3) group at the N1 position, which allows it to function as a reporter molecule in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the basic properties, experimental applications, and relevant biological pathways associated with this compound.

The primary utility of this compound lies in its ability to be incorporated into biological systems that recognize and process spermine. Once incorporated, the azide handle can be covalently linked to a variety of reporter tags (e.g., fluorophores, biotin) through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the visualization, identification, and quantification of its interaction partners and metabolic fate.

Core Properties

This compound is a stable, water-soluble solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Synonyms | N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride |

| CAS Number | 1823475-98-4[1] |

| Molecular Formula | C10H27Cl3N6[1] |

| Molecular Weight | 337.72 g/mol [1] |

| Appearance | Solid[1] |

| Storage Conditions | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2] |

| Shipping Conditions | Ambient temperature.[1] |

Biological Significance and Applications

The structural similarity of N1-Azido-spermine to spermine allows it to interact with the cellular machinery that manages polyamine homeostasis. This includes polyamine transporters and enzymes involved in polyamine metabolism, most notably spermidine/spermine N1-acetyltransferase (SSAT).

Probing the Polyamine Transport System (PTS)

Polyamines are transported into cells via a specific polyamine transport system (PTS). Modified polyamines, like N1-Azido-spermine, can be used as chemical probes to study the activity and regulation of these transporters. By treating cells with N1-Azido-spermine and subsequently performing a click reaction with a fluorescent alkyne, the uptake of the spermine analog can be visualized and quantified using techniques such as flow cytometry or fluorescence microscopy.

Investigating Spermidine/Spermine N1-acetyltransferase (SSAT)

SSAT is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. The resulting acetylated polyamines are then either excreted from the cell or further catabolized. N1-Azido-spermine can serve as a substrate for SSAT, leading to its acetylation. By using click chemistry to attach an affinity tag (like biotin) to the acetylated N1-Azido-spermine, researchers can pull down and identify proteins that interact with the products of polyamine catabolism.

The following diagram illustrates the central role of SSAT in polyamine metabolism and the potential application of N1-Azido-spermine as a chemical probe.

Experimental Protocols

In-situ Labeling of Cellular Targets using CuAAC

This protocol describes a general method for labeling the intracellular targets of N1-Azido-spermine in cultured cells.

Materials:

-

This compound

-

Alkyne-functionalized reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Protease inhibitor cocktail

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a concentration to be optimized (typically in the low micromolar range) for a specified period (e.g., 1-4 hours) to allow for cellular uptake and metabolic processing.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the alkyne-functionalized reporter tag to a final concentration of 100-200 µM. b. Add a freshly prepared solution of CuSO4 and THPTA/TBTA (pre-mixed at a 1:5 molar ratio) to a final copper concentration of 1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent tag is used.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if biotin-tagged) followed by mass spectrometry, or direct visualization by SDS-PAGE and in-gel fluorescence imaging.

The logical workflow for this experimental approach is depicted in the following diagram.

Conclusion

This compound is a powerful chemical probe that enables the study of polyamine biology with high specificity and temporal resolution. Its ability to participate in bioorthogonal click chemistry reactions allows for the sensitive detection and identification of its cellular binding partners and metabolic products. This makes it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery who are interested in elucidating the complex roles of polyamines in health and disease. While specific protocols for this compound are not widely published, established methods for in-situ click chemistry provide a solid foundation for its application in a variety of experimental contexts.

References

N1-Azido-spermine Trihydrochloride: A Technical Guide for Researchers in Polyamine Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine (B22157), spermidine, and putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, from cell growth and differentiation to the regulation of gene expression and ion channel function. The precise control of intracellular polyamine concentrations is critical, and its dysregulation is frequently implicated in diseases such as cancer. N1-Azido-spermine trihydrochloride is a powerful chemical probe designed for the exploration of polyamine biology. As a structural analog of spermine, it can engage with the cellular machinery that recognizes and processes natural polyamines.

This technical guide provides an in-depth overview of the research applications of this compound, focusing on its utility as a tool for "click chemistry." The terminal azide (B81097) group allows for the covalent ligation of this spermine analog to reporter molecules (e.g., fluorophores or biotin) that are modified with an alkyne group. This bioorthogonal reaction enables researchers to visualize, isolate, and identify the cellular interaction partners of spermine, thereby shedding light on its complex roles in health and disease. Key applications include the identification of polyamine-binding proteins, the characterization of enzymes involved in polyamine metabolism, and the study of polyamine transport systems.

Core Applications in Research

This compound serves as a versatile tool in several key areas of research:

-

Identification of Polyamine-Binding Proteins: By treating cells with N1-Azido-spermine, allowing it to bind to its cellular targets, and then using click chemistry to attach a biotin (B1667282) tag, researchers can perform affinity purification followed by mass spectrometry to identify novel polyamine-binding proteins. This approach, a form of activity-based protein profiling (ABPP), helps to uncover the full spectrum of proteins regulated by spermine.

-

Studying Polyamine Metabolism: This probe can be used to investigate the activity and substrate specificity of enzymes involved in polyamine catabolism, such as spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a rate-limiting enzyme that acetylates spermine and spermidine, marking them for export or degradation.[1][2]

-

Investigating Polyamine Transport: The cellular uptake and trafficking of polyamines are not fully understood. Azido-spermine derivatives can be "clicked" to fluorescent dyes to visualize their entry into cells and their subcellular localization, providing insights into the polyamine transport system, which is often upregulated in cancer cells.[3]

Experimental Protocols

The following are representative protocols for the use of this compound in research. These are generalized workflows and may require optimization for specific cell types and experimental goals.

Protocol 1: Identification of Polyamine-Binding Proteins using Click Chemistry and Mass Spectrometry

This protocol outlines a workflow for identifying the cellular targets of spermine in live cells.

1. Metabolic Labeling:

- Culture cells (e.g., HeLa or MCF-7) to 70-80% confluency.

- Treat cells with this compound at a final concentration of 10-50 µM in serum-free media.

- Incubate for 1-4 hours at 37°C. A vehicle-only control (e.g., PBS) should be run in parallel.

2. Cell Lysis:

- Wash cells twice with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors). Avoid buffers containing primary amines like Tris, as they can interfere with the click reaction.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a BCA assay.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

- To 500 µL of cell lysate (adjusted to 1-2 mg/mL protein), add the following reagents sequentially. Vortex gently after each addition.

- Biotin-alkyne tag (e.g., Biotin-PEG4-Alkyne): 100 µM final concentration.

- Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (from a fresh 50 mM stock in water).

- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (from a 1.7 mM stock in DMSO/t-butanol).

- Copper(II) sulfate (B86663) (CuSO₄): 1 mM final concentration (from a 50 mM stock in water).

- Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Affinity Purification of Biotinylated Proteins:

- Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.

- Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.

- Dilute the sample with PBS to a final SDS concentration of 0.2%.

- Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.

- Wash the beads extensively with 0.2% SDS in PBS, followed by PBS, to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

- Resuspend the beads in a digestion buffer (e.g., 1 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate).

- Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

- Digest the proteins overnight with trypsin.

- Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS for protein identification.

Experimental Workflow for Target Identification

Data Presentation

While specific quantitative data for this compound is not extensively available in the peer-reviewed literature, studies using structurally similar polyamine probes have identified numerous potential binding proteins. The table below summarizes categories of proteins identified in a chemoproteomic study using a spermidine-based probe, which are likely to overlap with the targets of a spermine-based probe.[1]

| Protein Category | Number of Identified Proteins | Examples |

| Mitochondrial Proteins | > 80 | HADHA, ACADVL, ETFB |

| RNA-Binding Proteins | ~ 20 | HNRNPA1, EIF4A1, PABP1 |

| Ribosomal Proteins | ~ 15 | RPLP0, RPS3, RPS6 |

| Metabolic Enzymes | > 30 | ALDOA, GAPDH, PKM |

Note: This table is representative of data from a study using a spermidine-based chemoproteomic probe and serves as an example of the types of targets that may be identified.[1]

Polyamine Metabolism and the Role of SSAT

The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. A key regulatory node in polyamine catabolism is the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. This acetylation neutralizes a positive charge, which facilitates the export of the polyamine from the cell or marks it for degradation by polyamine oxidase (PAO). The expression and activity of SSAT are highly regulated and can be induced by high levels of polyamines or certain polyamine analogs.[2][4]

Polyamine Catabolic Pathway

Conclusion

This compound is a valuable chemical tool for the study of polyamine biology. Its utility in click chemistry-based approaches enables the identification and characterization of spermine's cellular interactome, providing crucial insights for researchers in basic science and drug development. The protocols and conceptual frameworks presented in this guide offer a starting point for the application of this probe in elucidating the complex roles of polyamines in cellular function and disease.

References

- 1. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N1-Azido-spermine Trihydrochloride: A Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-azido-spermine trihydrochloride, a valuable chemical tool for the investigation of polyamine metabolism and for the construction of complex molecular architectures via click chemistry. This document details a proposed synthetic route, predicted characterization data, and experimental protocols for its application, addressing a gap in currently available literature.

Introduction: The Role of Polyamines in Cellular Signaling

Polyamines, such as spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The intricate regulation of polyamine metabolism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. N1-azido-spermine is a chemically modified analog of spermine that serves as a powerful probe for studying polyamine transport and metabolism. The terminal azide (B81097) group allows for the covalent labeling of polyamine-binding proteins and enzymes through bioorthogonal click chemistry, enabling the identification and characterization of their molecular targets.

The metabolic pathway of polyamines is a complex network of biosynthesis, catabolism, and transport. A simplified overview of the polyamine metabolic pathway is presented below.

Caption: Simplified overview of the polyamine metabolic pathway.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N4,N9-di-Boc-spermine

-

Dissolve spermine (1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (2.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford N4,N9-di-Boc-spermine.

Step 2: Synthesis of N1-(3-azidopropyl)-N4,N9-di-Boc-spermine

-

Dissolve N4,N9-di-Boc-spermine (1 eq) in an aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (TEA) (1.5 eq).

-

Add 1-azido-3-bromopropane (B6266201) (1.1 eq) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to yield N1-(3-azidopropyl)-N4,N9-di-Boc-spermine.

Step 3: Synthesis of this compound

-

Dissolve N1-(3-azidopropyl)-N4,N9-di-Boc-spermine (1 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane, excess) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the deprotection by TLC.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product as a white to off-white solid.

Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The following table summarizes the predicted characterization data for the final product.

| Parameter | Predicted Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C10H26N6 · 3HCl |

| Molecular Weight | 337.73 g/mol |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 3.45-3.35 (m, 2H), 3.25-3.05 (m, 12H), 2.20-2.05 (m, 4H), 1.95-1.80 (m, 4H). |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): 48.5, 46.8, 46.5, 44.9, 44.7, 37.8, 26.7, 24.3, 24.1, 23.9. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C10H27N6⁺: 227.23, found: 227.2. |

| HPLC (C18 column) | A single major peak with a retention time dependent on the specific method conditions. |

| Purity (by HPLC) | ≥95% |

Experimental Protocols: Application in Click Chemistry

This compound is a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific conjugation of the azido-functionalized spermine to alkyne-containing molecules, such as proteins, nucleic acids, or small molecule probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a CuAAC reaction.

Detailed Protocol for Labeling an Alkyne-Modified Protein

This protocol provides a general method for the conjugation of N1-azido-spermine to an alkyne-modified protein. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Alkyne-modified protein

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

N1-Azido-spermine: Prepare a 10 mM stock solution in deionized water.

-

Alkyne-modified protein: Prepare a 1 mg/mL (or desired concentration) solution in PBS.

-

Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution (to a final concentration of 10-50 µM)

-

N1-Azido-spermine stock solution (to a final concentration of 100-500 µM, a 10-fold excess over the protein)

-

THPTA stock solution (to a final concentration of 1 mM)

-

Copper(II) sulfate stock solution (to a final concentration of 200 µM)

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2 mM.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle mixing.

-

-

Analysis and Purification:

-

The success of the conjugation can be analyzed by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry, or Western blotting with an antibody that recognizes an epitope on a clicked-on tag.

-

Purify the labeled protein from excess reagents using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography if an appropriate tag was used.

-

Conclusion

This compound is a versatile chemical tool with significant potential for advancing our understanding of polyamine biology. Although detailed synthetic and characterization data are not widely published, this guide provides a robust framework for its preparation and application. The proposed synthetic route is based on well-established chemical principles for the selective modification of polyamines. The provided characterization data, while predictive, offers a benchmark for researchers to confirm the identity and purity of their synthesized material. The detailed protocol for its use in click chemistry enables researchers to readily incorporate this valuable probe into their experimental workflows. As research into the complex roles of polyamines continues, tools like N1-azido-spermine will be instrumental in unraveling the molecular mechanisms that govern their function in health and disease.

N1-Azido-spermine Trihydrochloride: A Technical Guide for Advancing Polyamine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermine (B22157), are crucial polycationic molecules essential for a myriad of cellular processes, from cell growth and differentiation to the regulation of gene expression. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the enzymes and binding proteins within this pathway attractive targets for therapeutic intervention. N1-Azido-spermine trihydrochloride has emerged as a powerful chemical probe in the field of polyamine research. Its strategically incorporated azide (B81097) group allows for the versatile introduction of reporter tags via bioorthogonal "click" chemistry. This enables researchers to identify and characterize polyamine-binding proteins, visualize polyamine localization within cellular compartments, and elucidate the intricate roles of polyamines in complex signaling networks. This technical guide provides an in-depth overview of the role of this compound in polyamine research, complete with experimental protocols and data presentation to facilitate its application in the laboratory.

Introduction to this compound

This compound is a synthetic analog of the endogenous polyamine spermine. It features an azide moiety at the N1 position, which serves as a chemical handle for covalent modification through click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and identification of interacting partners. The trihydrochloride salt form enhances the compound's solubility and stability for use in biological experiments.[3]

Chemical and Physical Properties

| Property | Value |

| Synonyms | Spermine(HHHN3) trihydrochloride |

| CAS Number | 1823475-98-4 |

| Molecular Formula | C10H27Cl3N6 |

| Molecular Weight | 337.72 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |

| Solubility | Soluble in water. |

Role in Polyamine Research

The primary utility of this compound lies in its application as a chemical probe to investigate the complex biology of polyamines. Its structural similarity to spermine allows it to interact with the cellular machinery that recognizes and utilizes natural polyamines, including transporters and binding proteins. The azide group then provides a powerful tool for downstream analysis.

Identification of Polyamine-Binding Proteins

A key application of this compound is the identification of proteins that interact with spermine. By treating cells or cell lysates with this probe, it can occupy the binding sites of spermine-interacting proteins. Subsequent click chemistry with an alkyne-tagged reporter molecule, such as biotin, allows for the enrichment of these protein complexes using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[4][5] This approach provides a global view of the spermine interactome within a given cellular context.

Visualization of Polyamine Localization

Understanding the subcellular distribution of polyamines is crucial to unraveling their diverse functions. This compound, when coupled with a fluorescent alkyne via click chemistry, enables the visualization of spermine localization within cells using fluorescence microscopy.[2] This technique can reveal the accumulation of spermine in specific organelles or cellular compartments, providing insights into its sites of action.

Investigating Polyamine Metabolism and Transport

N1-Azido-spermine can also serve as a tool to study the enzymes and transporters involved in polyamine metabolism and transport. By competing with natural spermine, it can be used to probe the substrate specificity of enzymes like spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[6][7] Furthermore, its uptake into cells can be monitored to characterize the activity and regulation of polyamine transporters.[8]

Key Signaling Pathways and Experimental Workflows

The study of polyamines is intrinsically linked to various signaling pathways that control cell proliferation, survival, and metabolism. This compound can be a valuable tool to dissect these connections.

Polyamine Metabolism Pathway

Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly regulated through a complex network of biosynthetic and catabolic enzymes. A key regulatory enzyme is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermine and spermidine, marking them for export or degradation.[6][9]

Figure 1: Simplified overview of the polyamine metabolism pathway.

Workflow for Identifying Polyamine-Binding Proteins

The following workflow outlines the general steps for identifying spermine-binding proteins using this compound and quantitative proteomics.

Figure 2: Experimental workflow for target identification.

Polyamine Metabolism and the AKT/β-catenin Signaling Pathway

Recent studies have indicated that the depletion of polyamines through the overexpression of SSAT can inhibit cell proliferation and metastasis by modulating the AKT/GSK3β/β-catenin signaling pathway.[10][11] This highlights a crucial link between polyamine metabolism and a central pathway in cancer biology. N1-Azido-spermine can be used to investigate how modulating polyamine interactions affects the components of this pathway.

Figure 3: Link between SSAT, polyamines, and AKT/β-catenin signaling.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Cell Lysates

This protocol provides a starting point for labeling proteins in cell lysates that have been treated with this compound. Optimization may be required depending on the specific application.[12][13][14]

Materials:

-

Cell lysate containing proteins labeled with N1-Azido-spermine

-

Alkyne-biotin or alkyne-fluorophore

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

10 mM Azide or Alkyne detection reagent in DMSO or water.

-

100 mM THPTA in water.

-

20 mM CuSO4 in water.

-

300 mM Sodium Ascorbate in water (prepare fresh).

-

-

Reaction Setup (for a 50 µL lysate sample):

-

To a microcentrifuge tube, add:

-

50 µL of protein lysate (1-5 mg/mL).

-

100 µL of PBS buffer.

-

4 µL of the alkyne detection reagent (final concentration ~20 µM).

-

-

Vortex briefly to mix.

-

-

Add Click Reaction Components:

-

Add 10 µL of 100 mM THPTA solution and vortex.

-

Add 10 µL of 20 mM CuSO4 solution and vortex.

-

To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex.

-

-

Incubation:

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

-

Downstream Processing:

-

The click-labeled proteins in the lysate are now ready for downstream applications such as affinity purification or in-gel fluorescence analysis.

-

Protocol for In-Gel Fluorescence Analysis of Labeled Proteins

This protocol describes the visualization of fluorescently tagged proteins after separation by SDS-PAGE.[1][15][16]

Materials:

-

Click-labeled protein sample

-

SDS-PAGE gel

-

Fluorescence gel scanner

-

Fixing solution (e.g., 50% methanol, 10% acetic acid) (optional)

-

Coomassie Brilliant Blue stain (for total protein visualization)

Procedure:

-

Sample Preparation for SDS-PAGE:

-

To the click-labeled protein sample, add the appropriate volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

-

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the cassette.

-

(Optional) For sharper bands, the gel can be fixed in a fixing solution for 15-30 minutes, followed by washing with water.

-

Place the gel on a fluorescence gel scanner and scan at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Total Protein Staining:

-

After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane.

-

Mass Spectrometry-Based Identification of Polyaminated Proteins

This protocol provides a general workflow for identifying proteins that are covalently modified by polyamines, which can be adapted for use with N1-Azido-spermine labeled and biotin-enriched samples.[17][18][19]

Materials:

-

Biotin-enriched protein samples on streptavidin beads

-

Reduction solution (e.g., 10 mM DTT)

-

Alkylation solution (e.g., 55 mM iodoacetamide)

-

Trypsin

-

Ammonium (B1175870) bicarbonate buffer

-

LC-MS/MS system

Procedure:

-

On-Bead Digestion:

-

Wash the streptavidin beads with the enriched protein complexes several times with ammonium bicarbonate buffer.

-

Resuspend the beads in ammonium bicarbonate buffer and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Peptide Elution and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by LC-MS/MS.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, MaxQuant) to identify the proteins. The search parameters should be set to include the mass shift corresponding to the biotinylated N1-Azido-spermine tag on lysine (B10760008) or other potential amine-containing residues.

-

Quantitative Data

While specific binding affinities (Kd) or inhibitory constants (IC50/Ki) for this compound with specific polyamine-binding proteins or enzymes are not extensively reported in the literature, the following table provides relevant quantitative data for the polyamine pathway to serve as a reference for experimental design.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/System |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Spermidine | Km | 130 µM | Rat Liver |

| Spermine | Km | ~130 µM | Rat Liver | |

| N1,N11-diethylnorspermine (DENSpm) | - | Inducer of SSAT activity | Cultured Adipocytes | |

| Cibacron F3GA | Ki | 0.7 µM | Rat Liver | |

| Coomassie Brilliant Blue | Ki | 52 µM | Rat Liver |

This data is provided as a reference for the general activity of the polyamine metabolic pathway and is not specific to this compound.[20][21][22]

Conclusion

This compound is a versatile and indispensable tool for the modern polyamine researcher. Its ability to be incorporated into cellular systems and subsequently tagged via click chemistry opens up a wide array of experimental possibilities, from the unbiased discovery of novel polyamine-interacting proteins to the detailed visualization of their subcellular dynamics. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful chemical probe to advance our understanding of polyamine biology and its role in health and disease. As research in this field continues to evolve, the applications of N1-Azido-spermine and similar chemical tools will undoubtedly expand, leading to new insights and therapeutic opportunities.

Safety and Handling

This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[16][23][24]

References

- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]

- 8. Investigation of the polyamine biosynthetic and transport capability of Streptococcus agalactiae: the non-essential PotABCD transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyamine metabolism is involved in adipogenesis of 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. confluore.com.cn [confluore.com.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uncovering protein polyamination by the spermine-specific antiserum and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies of the acetyl-CoA-binding site of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Studies of the acetyl-CoA-binding site of rat liver spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Azido-spermine trihydrochloride is a chemically modified analog of the endogenous polyamine spermine (B22157). It is designed as a research tool for the investigation of polyamine interactions and metabolism through "click chemistry." This technical guide provides a comprehensive overview of its potential applications, the biological pathways it can be used to study, and detailed hypothetical protocols for its use in identifying polyamine-binding proteins and characterizing its metabolic fate.

Introduction to this compound

This compound is a synthetic derivative of spermine that incorporates an azide (B81097) (-N3) group at the N1 position. This modification allows the molecule to participate in highly specific and efficient bioorthogonal reactions known as "click chemistry". Specifically, the azide group can react with molecules containing a terminal alkyne, a dibenzocyclooctyne (DBCO), or a bicyclononyne (BCN) group. This reaction forms a stable covalent bond, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for detection and enrichment.

As a chemical probe, this compound is intended for use in a variety of applications, including:

-

Identification of polyamine-binding proteins: By introducing the probe into cells or cell lysates, it can interact with proteins that naturally bind to spermine. Subsequent click chemistry with a reporter tag allows for the isolation and identification of these proteins.

-

Metabolic labeling and tracking: The probe can potentially be metabolized by enzymes involved in polyamine catabolism. By using a tagged alkyne, researchers can track the fate of the spermine analog within the cell.

-

Visualization of polyamine localization: Attachment of a fluorescent tag via click chemistry can allow for the imaging of where the spermine analog accumulates within cellular compartments.

The Biological Context: Polyamine Metabolism

Polyamines, including spermine, spermidine (B129725), and putrescine, are ubiquitous polycations essential for numerous cellular processes such as cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. Two key enzymes in polyamine catabolism are spermine oxidase (SMOX) and spermidine/spermine N1-acetyltransferase (SAT1, also known as SSAT).

-

Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H2O2) and 3-aminopropanal (B1211446) as byproducts. Dysregulation of SMOX has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.

-

Spermidine/Spermine N1-acetyltransferase (SAT1): SAT1 is a rate-limiting enzyme that acetylates spermine and spermidine at the N1 position. These acetylated polyamines can then be either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX). SAT1 expression is highly inducible and plays a critical role in polyamine homeostasis. Defects in SAT1 have been linked to keratosis follicularis spinulosa decalvans (KFSD).

The study of these pathways and the proteins that interact with polyamines is crucial for understanding their role in health and disease and for the development of novel therapeutics.

Visualizing Polyamine Catabolism

N1-Azido-spermine trihydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N1-Azido-spermine trihydrochloride, a specialized chemical tool for bioconjugation. It covers the core chemical properties, detailed experimental protocols for its application in click chemistry, and the biological context of its parent molecule, spermine (B22157).

Core Compound Information

This compound is a derivative of spermine, an endogenous polyamine. The key modification is the introduction of a terminal azide (B81097) (-N₃) group, which makes it a valuable reagent for "click chemistry." This functional group allows for the covalent ligation of N1-Azido-spermine to molecules containing an alkyne group, enabling applications such as the development of Antibody-Drug Conjugates (ADCs), fluorescent labeling, and the synthesis of complex molecular probes.

Chemical Structure and Properties

The molecular structure consists of the classic spermine backbone with an azido (B1232118) group at the N1 position. The trihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Key Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 1823475-98-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₇Cl₃N₆ | [1] |

| Molecular Weight | 337.72 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Spermine(HHHN3) trihydrochloride, N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride | [1][3] |

| SMILES | [N-]=[N+]=NCCCNCCCCNCCCN.Cl.Cl.Cl | [1] |

| Storage (Solid) | 4°C, sealed from moisture | [1] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Primary Applications: Click Chemistry

This compound is primarily used as an azide-containing building block in two major types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] These reactions are favored in drug development and chemical biology for their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable reaction that joins an azide (like N1-Azido-spermine) with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for use in living systems where copper toxicity is a concern.[] The reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[][7]

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods based on the specific molecules involved.

General Protocol for CuAAC Bioconjugation

This protocol is adapted for labeling a biomolecule functionalized with a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water) - optional, but recommended for biomolecules

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )

-

In a microcentrifuge tube, prepare the reaction mixture by combining the alkyne-functionalized biomolecule and this compound. A 2 to 10-fold molar excess of the azide is typically used.

-

(Optional) Prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the reaction tube to achieve a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Gently mix the solution by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature proteins.

-

Allow the reaction to proceed at room temperature for 30 to 60 minutes. Monitor progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

-

Once complete, purify the resulting conjugate from excess reagents and catalyst using a method suitable for the biomolecule, such as size exclusion chromatography (SEC), dialysis, or precipitation.

General Protocol for SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display an azide group, using a DBCO-functionalized fluorescent dye as the reaction partner. The roles of azide and alkyne are reversed here, but the principle is identical. N1-Azido-spermine could be conjugated to a probe first, which is then reacted with a cyclooctyne-labeled biomolecule.

Materials:

-

Cells metabolically labeled with an azide (e.g., using Ac₄ManNAz)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cyclooctyne-functionalized probe (e.g., DBCO-AF488) dissolved in DMSO

-

Fixative solution (e.g., 4% paraformaldehyde) - for fixed-cell imaging

Procedure: [9]

-

Culture cells that have incorporated azido-sugars into their surface glycans.

-

Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.

-

Prepare the labeling solution by diluting the DBCO-functionalized probe in cell culture medium or PBS to the desired final concentration (typically 10-50 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C for live-cell imaging or at room temperature.

-

Wash the cells three times with PBS to remove the unreacted probe.

-

The cells are now labeled. For live-cell imaging, add fresh medium and proceed to microscopy. For fixed-cell analysis, fix the cells with 4% paraformaldehyde for 15 minutes, wash again with PBS, and then mount for imaging.

Background: The Polyamine Metabolic Pathway

To appreciate the structural basis of N1-Azido-spermine, it is useful to understand the biological role of its parent molecule, spermine. Spermine is a ubiquitous polyamine synthesized in cells from its precursor, spermidine. Polyamines are critical for numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression. The intracellular concentration of polyamines is tightly controlled by a complex network of biosynthetic and catabolic enzymes.

The key regulatory enzyme in polyamine catabolism is Spermidine/Spermine N1-Acetyltransferase (SSAT). SSAT acetylates spermine and spermidine, marking them for either export from the cell or degradation by polyamine oxidase.[10][11]

This compound leverages this biologically relevant scaffold as a foundation for a powerful chemical tool, enabling researchers to conjugate the unique polyamine structure to a wide array of targets for therapeutic and diagnostic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. Click Chemistry [organic-chemistry.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. jenabioscience.com [jenabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

N1-Azido-spermine Trihydrochloride: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

N1-Azido-spermine trihydrochloride is a functionalized polyamine primarily used as a click chemistry agent in biomedical research.[1][2][3][4][5] The presence of a terminal azide (B81097) group allows for its covalent ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The spermine (B22157) backbone is a polyamine that can interact with biological molecules, suggesting potential applications in drug delivery and as a biological probe.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride | [3] |

| Synonyms | Spermine(HHHN3) trihydrochloride | [2] |

| CAS Number | 1823475-98-4 | [3] |

| Molecular Formula | C10H27Cl3N6 | [3] |

| Molecular Weight | 337.72 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98.0% (typical) | [2] |

| Solubility | Soluble in water | [2] |

Hazard Identification and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard assessment is therefore based on the functional groups present: the organic azide and the polyamine structure.

Organic Azide Hazards: Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. They are also acutely toxic.

Polyamine Hazards: Polyamines can be corrosive and cause severe skin burns and eye damage.[6] Some polyamines and their analogs may also cause skin sensitization and are harmful if swallowed or in contact with skin.[6] The metabolic products of polyamines can be toxic, generating reactive oxygen species that can damage cells and DNA.[7][8][9]

Table 2: General Hazard Identification and Recommended Precautions

| Hazard Class | Potential Risks | Recommended Precautions |

| Explosive | Potentially sensitive to heat, shock, friction, and light. | Work with small quantities. Use a blast shield. Avoid grinding or scratching. |

| Acute Toxicity | May be harmful if inhaled, swallowed, or in contact with skin. | Handle in a certified chemical fume hood. Wear appropriate PPE. |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Wear chemical-resistant gloves and a lab coat. Avoid all skin contact. |

| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses with side shields or goggles. Use a face shield for splash risks. |

| Skin Sensitization | May cause an allergic skin reaction. | Change gloves immediately if contaminated. Wash hands thoroughly after handling. |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.

-

Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: In case of dust or aerosol formation, use a respirator with an approved filter.

Handling, Storage, and Disposal

Handling

-

Engineering Controls: All work with this compound should be performed in a certified chemical fume hood.[10] A blast shield is strongly recommended, especially when performing reactions.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and metals (especially heavy metals), as these can form highly explosive and toxic compounds.[10] Do not use metal spatulas for handling the solid material.

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is crucial to maintain the stability and safety of this compound.

Table 3: Recommended Storage Conditions

| Condition | Temperature | Duration | Notes | Source |

| Solid | 2-8°C | Long-term | Sealed container, away from moisture. | [3] |

| Stock Solution | -20°C | Up to 1 month | Sealed container, away from moisture. | [2] |

| Stock Solution | -80°C | Up to 6 months | Sealed container, away from moisture. | [2] |

Aqueous stock solutions should be prepared fresh. If storage is necessary, filter-sterilize and store at low temperatures.[2]

Disposal

-

Waste Streams: All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all contaminated labware and disposable PPE in a designated, clearly labeled hazardous waste container.

-

Incompatible Waste: Azide-containing waste must be segregated from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.

-

Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.

Experimental Protocols

This compound is primarily used for bioconjugation via click chemistry. Below is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Note: This is a template and must be optimized for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

Degassing equipment

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of all reagents. It is recommended to prepare fresh sodium ascorbate solution for each experiment.

-

Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A typical starting molar ratio is 1:1.5 to 1:10 (biomolecule:azide).

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the alkyne-modified biomolecule and this compound.

-

If using a ligand, pre-mix the CuSO4 and ligand solution.

-

Add the copper source (and ligand, if used) to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours.

-

The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

-

-

Purification:

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted reagents and catalyst.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC or other appropriate methods.

-

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Potential Biological Effects and Signaling Pathways

Specific biological activity data for this compound is not available. However, as a spermine analog, it may interact with cellular pathways regulated by natural polyamines. Polyamines are essential for cell growth, proliferation, and differentiation.[7][8] Alterations in polyamine metabolism are associated with various diseases, including cancer.[7][8]

Polyamine Metabolism and Cancer

Cancer cells often exhibit elevated polyamine levels to sustain their rapid proliferation.[11] The polyamine metabolic pathway is therefore a target for cancer therapy. Key enzymes in this pathway include ornithine decarboxylase (ODC) for biosynthesis and spermidine/spermine N1-acetyltransferase (SSAT) for catabolism.[11][12]

Some synthetic polyamine analogs can induce SSAT activity, leading to the depletion of natural polyamines and, in some cases, cytotoxicity.[13][14][15] The induction of SSAT can influence downstream signaling pathways.

Potential Interaction with Signaling Pathways

The SSAT-mediated regulation of polyamine levels has been shown to impact signaling pathways such as the AKT/β-catenin pathway, which is crucial for cell survival and proliferation.[12][16] Overexpression of SSAT has been observed to inhibit these pathways in some cancer cell lines.[12][16] It is plausible that this compound, as a spermine analog, could modulate SSAT activity and consequently affect these signaling cascades. However, this has not been experimentally verified.

Caption: Potential influence of a polyamine analog on the SSAT-AKT/β-catenin signaling axis.

Conclusion

This compound is a valuable research tool for bioconjugation. However, the lack of specific safety and toxicology data necessitates a cautious approach to its handling and use. Researchers must adhere to stringent safety protocols appropriate for both energetic organic azides and biologically active polyamines. Further studies are required to fully characterize the stability, toxicity, and biological activity of this compound to ensure its safe and effective application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. echemi.com [echemi.com]

- 7. Toxicity of polyamines and their metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.psu.edu [pure.psu.edu]

- 10. cs-nri.com [cs-nri.com]

- 11. Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)—A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spermidine/spermine N1-acetyltransferase transient overexpression restores sensitivity of resistant human ovarian cancer cells to N1,N12-bis(ethyl)spermine and to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Azido-spermine Trihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Azido-spermine trihydrochloride is a valuable chemical probe used in the field of polyamine research, primarily for the investigation of the polyamine transport system (PTS) utilizing click chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility in various solvents, its pH-dependent solubility profile, and its thermal and solution stability. Furthermore, this document outlines the broader context of polyamine metabolism and the role of this compound as a research tool. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is the salt form of N1-Azido-spermine, enhancing its stability and solubility in aqueous media. It presents as a white to off-white solid.

Solubility Profile

Aqueous Solubility

The solubility of this compound in water has been reported to be 100 mg/mL (296.10 mM); however, achieving this concentration requires sonication. For aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, using a 0.22 µm filter, before use in cell culture or other sensitive applications.[1]

Solubility in Organic Solvents

Table 1: Solubility of Spermidine (B129725) Trihydrochloride in Selected Solvents (for reference)

| Solvent | Solubility |

|---|---|

| Water | 100 mg/mL |

| DMSO | ~30-50 mg/mL |

| Ethanol | Insoluble |

Note: This data is for Spermidine trihydrochloride and should be used as a preliminary guide only. Experimental verification for this compound is essential.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various solvents. This method should be optimized and validated for specific experimental needs.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol, DMF, PBS)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analytical method.

Methodology:

-

Preparation of Stock Solution for Calibration Curve: Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Generation of Calibration Curve: Create a series of dilutions from the stock solution and analyze them using a validated HPLC method to generate a standard calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Incubation: Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the excess solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Stability Profile

Solid-State Stability

For long-term storage, this compound should be stored as a solid at 4°C, sealed, and protected from moisture.

Solution Stability

Stock solutions of this compound have demonstrated stability for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Stability Considerations for Organic Azides

Organic azides are energetic compounds and should be handled with care. The "Rule of Six" provides a general guideline for the stability of organic azides, stating that a compound with at least six carbon atoms for each azido (B1232118) group is generally considered to be safer to handle. N1-Azido-spermine (C₁₀H₂₅N₆) has a carbon-to-azido group ratio of 10:1, suggesting it is relatively stable. However, it is still prudent to avoid exposure to heat, light, friction, and pressure.

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for assessing the stability of this compound in solution under various conditions.

Objective: To evaluate the degradation of this compound in a specific solvent at different temperatures and pH values over time.

Materials:

-

This compound

-

Selected solvents and buffers

-

Thermostatically controlled incubators or water baths

-

HPLC system with a suitable detector

-

pH meter

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffers of varying pH.

-

Storage Conditions: Aliquot the solutions into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 37°C). Protect samples from light if photosensitivity is a concern.

-

Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analysis: At each time point, remove a vial from each storage condition and analyze the concentration of this compound using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and the half-life of the compound under each condition.

Biological Context and Mechanism of Action

This compound serves as a chemical probe for studying the polyamine transport system (PTS). Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The PTS is often upregulated in cancer cells to meet their high demand for polyamines, making it an attractive target for diagnostic and therapeutic applications.

The azide (B81097) group on N1-Azido-spermine allows for its conjugation to reporter molecules (e.g., fluorescent dyes, biotin) or other functional moieties via "click chemistry," a set of biocompatible and highly efficient chemical reactions. Once functionalized, these probes can be used to visualize and track the uptake and accumulation of polyamines in cells, providing insights into the activity of the PTS.

Polyamine Metabolism Signaling Pathway

Caption: Polyamine metabolism and transport pathway.

Experimental Workflows

Workflow for Solubility and Stability Testing

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This compound is a key research tool with defined aqueous solubility and storage conditions. While comprehensive quantitative data on its solubility in organic solvents and its stability under various pH and temperature conditions are not yet fully available, the experimental protocols provided in this guide offer a robust framework for researchers to determine these parameters. Understanding the solubility and stability of this compound is critical for its effective use in studying the biologically significant polyamine transport system and for the development of novel diagnostic and therapeutic strategies. It is imperative that researchers validate these general methodologies for their specific experimental contexts to ensure accurate and reproducible results.

References

Unveiling N1-Azido-spermine trihydrochloride: A Technical Guide to its Discovery and Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N1-Azido-spermine trihydrochloride, a critical tool in the field of chemical biology. The document outlines its discovery, historical context, and applications as a chemical probe, with a focus on its synthesis and use in studying polyamine metabolism and transport.

Introduction: The Advent of a Clickable Polyamine Probe

This compound (CAS No. 1823475-98-4) is a synthetically modified version of spermine (B22157), a naturally occurring polyamine essential for cell growth and proliferation.[1] The key feature of this molecule is the introduction of an azide (B81097) (-N3) group at the N1 position, rendering it "clickable." This modification allows for its covalent attachment to other molecules bearing an alkyne group through a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This property has made this compound an invaluable probe for visualizing and studying the uptake and distribution of polyamines in living cells.

Chemical Structure and Properties:

| Property | Value |

| Chemical Name | N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride |

| Synonyms | Spermine(HHHN3) trihydrochloride |

| CAS Number | 1823475-98-4 |

| Molecular Formula | C10H27Cl3N6 |

| Molecular Weight | 337.72 g/mol |

| Appearance | Solid |

| Storage | 2-8°C Refrigerator |

Table 1: Physicochemical Properties of this compound.[6]

The Synthetic Pathway: Crafting a Clickable Probe

The synthesis of this compound involves a multi-step process that requires the selective modification of the spermine backbone. While the original, specific protocol for this exact molecule is not detailed in readily accessible literature, a general methodology for the synthesis of N1-mono-functionalized spermine derivatives can be inferred from established procedures for creating similar polyamine analogs.

A plausible synthetic route would involve the following key steps:

-

Selective Protection: The synthesis would begin with the protection of three of the four amino groups of spermine. This is a critical step to ensure that the azide group is introduced only at the desired N1 position. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), are often employed.

-

Azide Introduction: The unprotected primary amine would then be converted to an azide. This is typically achieved through a diazo transfer reaction or by reacting the amine with an azide-containing reagent.

-

Deprotection: Finally, the protecting groups on the other three amino groups are removed to yield the desired N1-Azido-spermine. This is often accomplished by treatment with a strong acid, such as hydrochloric acid, which also results in the formation of the trihydrochloride salt, enhancing the compound's stability and solubility in aqueous solutions.

References

- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for N1-Azido-spermine trihydrochloride in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a versatile chemical probe designed for the facile introduction of the polyamine spermine (B22157) onto a variety of molecules through click chemistry. Polyamines like spermine are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1] The dysregulation of polyamine metabolism is implicated in various diseases, particularly cancer, making spermine and its derivatives valuable tools for research and drug development.

This molecule features a terminal azide (B81097) group, enabling its conjugation to alkyne-containing molecules via two highly efficient and bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] CuAAC reactions are known for their high yields and reliability, often catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[4][5][6] SPAAC reactions, on the other hand, do not require a cytotoxic copper catalyst, making them ideal for applications in living systems.[7] This document provides detailed protocols for both CuAAC and SPAAC reactions using this compound and an overview of the polyamine metabolic pathway.

Data Presentation

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | This compound, Terminal Alkyne-modified molecule | This compound, Strained Alkyne (e.g., DBCO, BCN)-modified molecule |

| Catalyst/Promoter | CuSO₄/Sodium Ascorbate, Ligand (e.g., THPTA, TBTA) | Ring Strain |

| Typical Reaction Time | 30 minutes - 4 hours | 1 - 24 hours |

| Typical Reaction Temperature | Room Temperature | Room Temperature or 37°C |

| Typical Yield | >90% (with optimization) | >80% (with optimization) |

| Solvent System | Aqueous buffers (e.g., PBS), DMSO/water mixtures | Aqueous buffers (e.g., PBS), DMSO/water mixtures |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials: